Citalopram-d6 Oxalate Citalopram-d6 Oxalate One of the isotopic labelled form of Citalopram Oxalate, which is a serotonin (5-HT) uptake inhibitor and could be used as an antidepressant agent.
Brand Name: Vulcanchem
CAS No.: 1246819-94-2
VCID: VC0196390
InChI: InChI=1S/C20H21FN2O.C2H2O4/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;3-1(4)2(5)6/h4-9,12H,3,10-11,14H2,1-2H3;(H,3,4)(H,5,6)/i1D3,2D3;
SMILES: CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O
Molecular Formula: C20H15D6FN2O.C2H2O4
Molecular Weight: 420.46

Citalopram-d6 Oxalate

CAS No.: 1246819-94-2

Cat. No.: VC0196390

Molecular Formula: C20H15D6FN2O.C2H2O4

Molecular Weight: 420.46

Purity: 95% by HPLC; 98% atom D

* For research use only. Not for human or veterinary use.

Citalopram-d6 Oxalate - 1246819-94-2

CAS No. 1246819-94-2
Molecular Formula C20H15D6FN2O.C2H2O4
Molecular Weight 420.46
IUPAC Name 1-[3-[bis(trideuteriomethyl)amino]propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;oxalic acid
Standard InChI InChI=1S/C20H21FN2O.C2H2O4/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;3-1(4)2(5)6/h4-9,12H,3,10-11,14H2,1-2H3;(H,3,4)(H,5,6)/i1D3,2D3;
SMILES CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O

Chemical Identity and Properties

Basic Structure and Classification

Citalopram-d6 Oxalate is a deuterated form of citalopram, a selective serotonin reuptake inhibitor (SSRI). The compound exists in both R and S enantiomeric forms, with distinct pharmacological properties. The oxalate refers to the salt form, which is created by combining the base compound with oxalic acid to enhance stability and solubility.

Physical and Chemical Characteristics

The compound presents as a white crystalline solid with specific physical properties that facilitate its use in laboratory settings. The molecular formula of Citalopram-d6 Oxalate varies slightly depending on the specific enantiomer, with the R-enantiomer having the formula CHDFNO and a molecular weight of approximately 420.46 g/mol. The deuteration pattern typically involves replacement of hydrogen atoms with deuterium at specific positions in the molecular structure, which enhances the compound's stability and metabolic profile.

Isomeric Forms

Citalopram exists in two enantiomeric forms: R-Citalopram and S-Citalopram (Escitalopram). The S-enantiomer (Escitalopram) is known to be pharmacologically more active than the R-enantiomer. Deuteration of either enantiomer produces corresponding deuterated forms: (R)-Citalopram-d6 and (S)-Citalopram-d6. Each enantiomer has distinct biological activities and research applications.

Mechanism of Action

Serotonin Reuptake Inhibition

Like its non-deuterated parent compound, Citalopram-d6 Oxalate functions primarily by inhibiting the reuptake of serotonin into the presynaptic neuron. This mechanism increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The molecular target is the serotonin transporter (SERT), which plays a crucial role in regulating serotonin levels in the brain.

Enantiomer-Specific Activities

Research indicates that the R and S enantiomers of Citalopram-d6 interact differently with the serotonin transporter. The S-enantiomer demonstrates significantly higher potency in SERT inhibition compared to the R-enantiomer. Specifically, the R-enantiomer has been shown to modulate the activity of the S-enantiomer through allosteric interactions with the serotonin transporter.

Research Applications

Pharmacokinetic Studies

Deuterated compounds like Citalopram-d6 Oxalate serve as invaluable tools in pharmacokinetic studies due to their distinct mass signatures, which facilitate differentiation between the drug and its metabolites in biological matrices. The deuterium atoms act as stable isotopic labels that can be tracked using mass spectrometry, allowing researchers to monitor the compound's fate in the body with high precision.

Table 1: Pharmacokinetic Parameters of Citalopram-d6 in Comparative Studies

ParameterValueComparison to Non-deuterated Form
Half-life~35 hoursSimilar to non-deuterated citalopram
Clearance rate0.6 L/h/kgSlightly reduced compared to non-deuterated form
Volume of distribution2.5 L/kgComparable to non-deuterated citalopram

Metabolic Pathway Investigations

Citalopram-d6 Oxalate has been used in studies investigating the metabolic pathways of citalopram. The deuterium labeling allows researchers to precisely track metabolic transformations and differentiate between parent compound and metabolites. This capability has provided valuable insights into the half-life, clearance rates, and metabolic patterns of citalopram in human subjects.

Reference Standard in Analytical Chemistry

Analytical Methodology

Detection and Quantification Methods

For reliable identification and quantification of Citalopram-d6 Oxalate in biological matrices, ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) with deuterated internal standards is commonly employed. This methodology provides high sensitivity and specificity, allowing for precise measurements even at low concentrations.

Sample Preparation Techniques

Optimal sample preparation techniques for Citalopram-d6 analysis typically involve solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges. These methods help reduce matrix interference and enhance the sensitivity of detection. For high sensitivity analyses, microflow LC-MS systems are often employed to improve signal-to-noise ratios.

Stability Considerations

Ensuring the stability of Citalopram-d6 Oxalate during storage and analysis is critical for obtaining reliable research results. Accelerated stability studies under varying temperatures (−20°C, 4°C, room temperature) and light exposure conditions have been conducted to establish optimal storage parameters. LC-MS monitoring of degradation products, such as enantiomeric impurities or oxalate dissociation, helps researchers maintain sample integrity throughout the analytical process.

Table 2: Stability Parameters for Citalopram-d6 Oxalate

Storage ConditionTemperatureStability PeriodDegradation Rate
Short-term4°C (autosampler)72 hoursMinimal (<2%)
Medium-term−20°C3 months<5%
Long-term−80°C>1 yearNegligible

Pharmacological Profile

Absorption and Distribution

Pharmacokinetic studies indicate that Citalopram-d6 has favorable absorption and distribution characteristics. After oral administration in animal models, it shows a half-life similar to non-deuterated citalopram, suggesting comparable bioavailability and tissue distribution patterns.

Metabolism and Excretion

The deuteration of Citalopram may alter its metabolic stability compared to the non-deuterated form. The deuterium-carbon bond is stronger than the hydrogen-carbon bond, potentially leading to reduced rates of oxidative metabolism. This property can result in altered metabolic profiles and potentially longer half-lives in vivo, although the specific effects depend on the positions of deuteration and the metabolic pathways involved.

Experimental Methods in Research

Study Design Considerations

When designing studies involving Citalopram-d6 Oxalate, researchers typically employ crossover designs with matched controls to account for inter-individual variability. Isotopically labeled internal standards are incorporated to normalize recovery rates during extraction, and mixed-effects statistical models are applied to differentiate between assay variability and true metabolic differences.

Challenges in Detection

Researchers face challenges in detecting trace levels of Citalopram-d6 in complex biological samples. Addressing these challenges requires optimization of sample preparation techniques, evaluation of ion suppression/enhancement effects, and validation of lower limits of quantification (typically around 0.5 ng/mL) according to established guidelines.

Comparison with Related Compounds

Structural Analogues

Citalopram-d6 Oxalate shares structural similarities with several related compounds, including its non-deuterated parent compound citalopram, as well as other selective serotonin reuptake inhibitors such as fluoxetine and sertraline. The key distinction lies in the deuteration pattern, which provides unique properties for research applications without significantly altering the fundamental pharmacological profile.

Enantiomeric Comparison

The enantiomers of Citalopram-d6 demonstrate different pharmacological properties. The S-enantiomer (Escitalopram-d6) shows higher potency and selectivity for the serotonin transporter compared to the R-enantiomer. This difference mirrors the relationship between non-deuterated R- and S-citalopram. Table 3 compares the binding affinities of these compounds.

Table 3: Binding Affinity Comparison of Citalopram Variants

CompoundBinding Affinity (Ki) to SERT (nM)Selectivity Ratio (SERT/NET)
(R)-Citalopram-d6~10Lower selectivity
Escitalopram (S-enantiomer)~5Higher selectivity
Racemic Citalopram~7.5Intermediate

Deuterated vs. Non-deuterated Forms

The primary advantage of Citalopram-d6 over non-deuterated citalopram is its utility in analytical and research applications. The deuterium labeling provides a distinct mass signature that can be easily differentiated from the non-deuterated compound and its metabolites using mass spectrometry. This property makes it valuable for pharmacokinetic studies, metabolism investigations, and as an internal standard in analytical methods.

Future Research Directions

Methodological Advances

Advances in analytical techniques, particularly in the fields of mass spectrometry and chromatography, are likely to enhance the utility of Citalopram-d6 in research settings. Development of more sensitive detection methods and improved sample preparation techniques will continue to expand the applications of this compound in pharmaceutical and biomedical research.

Integration with Emerging Technologies

The integration of Citalopram-d6 research with emerging technologies such as metabolomics, proteomics, and systems biology approaches offers promising avenues for gaining deeper insights into the compound's behavior in biological systems. These interdisciplinary approaches may reveal new aspects of citalopram's mechanism of action and metabolic fate.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator